Vardenafil oxopiperazine

描述

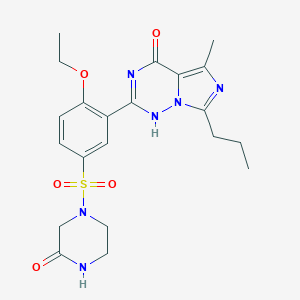

Structure

3D Structure

属性

IUPAC Name |

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADSUUGYWVEDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347796 | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448184-58-5 | |

| Record name | Vardenafil oxopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vardenafil oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARDENAFIL OXOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Vardenafil Oxopiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Vardenafil oxopiperazine, a known impurity of the active pharmaceutical ingredient (API) Vardenafil. This document delves into its chemical identity, synthesis, structural elucidation, and its relevance in the context of pharmaceutical development and quality control.

Introduction: The Significance of Impurity Profiling in Vardenafil Synthesis

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active ingredient in medications used to treat erectile dysfunction.[1][2] The synthesis of Vardenafil is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances to ensure their safety and efficacy.[3] this compound has been identified as a process-related impurity in the bulk synthesis of Vardenafil hydrochloride trihydrate.[5] Understanding the chemical structure and formation of such impurities is paramount for optimizing synthetic routes, developing robust analytical methods for their detection and quantification, and ensuring the quality of the final drug product.

Chemical Identity and Physicochemical Properties

This compound is a derivative of Vardenafil where the N-ethylpiperazine moiety has been replaced by an oxopiperazine ring. This seemingly minor modification significantly alters the molecule's physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | PubChem |

| CAS Number | 448184-58-5 | Pharmaffiliates[6] |

| Molecular Formula | C₂₁H₂₆N₆O₅S | PubChem |

| Molecular Weight | 474.53 g/mol | Pharmaffiliates[6] |

| Canonical SMILES | CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C | PubChem |

| InChI Key | YADSUUGYWVEDTR-UHFFFAOYSA-N | PubChem |

Synthesis and Formation Pathway

The formation of this compound is primarily attributed to the reaction of a key intermediate in the Vardenafil synthesis with oxopiperazine. Oxopiperazine itself can be present as an impurity in the N-ethylpiperazine starting material or be formed under certain reaction conditions.

The synthesis of this compound can be achieved in a laboratory setting for its use as a reference standard in analytical methods. The general synthetic route involves the condensation of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][3][7][8]triazin-2-yl)-benzenesulfonyl chloride with oxopiperazine.[5]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound, based on established chemical principles for sulfonamide formation.[5]

Materials:

-

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][3][7][8]triazin-2-yl)-benzenesulfonyl chloride

-

Oxopiperazine

-

Methanol (anhydrous)

-

Triethylamine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][3][7][8]triazin-2-yl)-benzenesulfonyl chloride (1.0 eq) in anhydrous methanol.

-

Addition of Reactants: To the stirred solution, add oxopiperazine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. To the residue, add dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Structural Elucidation and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. While specific peak assignments for this compound are not widely published in publicly available literature, the expected chemical shifts can be predicted based on the structure and comparison with Vardenafil and its analogues.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the substituted phenyl ring.

-

Imidazotriazinone Core Protons: Resonances for the methyl and propyl groups attached to the core heterocyclic system.

-

Oxopiperazine Ring Protons: Characteristic signals for the methylene protons of the oxopiperazine ring, which will differ from the signals of the N-ethylpiperazine group in Vardenafil. The presence of the amide carbonyl will influence the chemical shifts of the adjacent methylene protons.

-

Ethoxy Group Protons: A triplet and a quartet for the ethyl group of the ethoxy substituent.

-

Amide Proton: A signal for the NH proton of the oxopiperazine ring, which would be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Signals for all 21 carbon atoms in the molecule, with the chemical shift of the carbonyl carbon in the oxopiperazine ring being a key identifier.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and connectivity. For this compound (C₂₁H₂₆N₆O₅S), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Expected Mass Spectrometry Data:

-

Protonated Molecular Ion [M+H]⁺: A prominent peak corresponding to the molecular weight of this compound plus a proton.

-

Key Fragmentation Patterns: The fragmentation pattern in tandem MS (MS/MS) would show characteristic losses of fragments from the parent ion, which can be used to confirm the structure. For instance, cleavage of the oxopiperazine ring and the sulfonyl group would produce predictable fragment ions.

Caption: Conceptual MS fragmentation pathway of this compound.

Analytical Methodologies for Detection and Quantification

The presence of this compound in Vardenafil API is typically monitored using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection.[9] These methods are developed to separate Vardenafil from its known impurities, allowing for their accurate quantification.

Illustrative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate or acetate buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | UV at a wavelength where both Vardenafil and the impurity have significant absorbance (e.g., ~230 nm) |

| Injection Volume | 10-20 µL |

The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of quality control.

Pharmacological Significance

This compound is considered a process-related impurity and is not expected to contribute to the therapeutic effect of Vardenafil. The structural modification, specifically the replacement of the N-ethylpiperazine with an oxopiperazine moiety, is likely to significantly alter its binding affinity to the PDE5 enzyme. The N-ethyl group of the piperazine ring in Vardenafil is known to interact with the active site of PDE5, and its replacement with a carbonyl group would change the electronic and steric properties of this part of the molecule, likely leading to a substantial decrease in or complete loss of inhibitory activity. As such, its presence in the final drug product needs to be controlled within strict limits to ensure the safety and efficacy of the medication.

Conclusion

This compound is a well-characterized impurity of Vardenafil, the understanding of which is crucial for the pharmaceutical industry. Its chemical structure has been elucidated through standard spectroscopic techniques, and its synthesis is understood to arise from a side reaction during the manufacturing process of the API. Robust analytical methods are essential for monitoring and controlling the levels of this and other impurities to guarantee the quality and safety of Vardenafil-containing drug products. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Vardenafil.

References

- Reddy, V. V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).

- U.S. Patent 9,845,328 B2. (2017). Method for manufacturing of vardenafil and its salts.

- Chinese Patent CN106008524A. (2016).

-

Pharmaffiliates. Vardenafil-impurities. [Link]

-

Reddy, G. M., et al. (2011). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online. [Link]

- U.S. Patent Application Publication US 2016/0311827 A1. (2016). The method for manufacturing of vardenafil and its salts.

-

A Process For Preparing Vardenafil Hydrochloride Trihydrate. (n.d.). Quick Company. [Link]

- Park, H., et al. (2009). Structure determination of new analogues of vardenafil and sildenafil in dietary supplements. Food Additives & Contaminants: Part A, 26(5), 624-630.

-

Pharmaffiliates. 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f][3][7][8]-triazin-2-yl)benzene-sulfonyl Chloride. [https://www.pharmaffiliates.com/en/products/amines/vardenafil-impurities/4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro-imidazo[5,1-f][3][7][8]-triazin-2-yl)benzene-sulfonyl-chloride]([Link]3][7][8]-triazin-2-yl)benzene-sulfonyl-chloride)

- Sun, Y., et al. (2021). Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement. Heliyon, 7(11), e08377.

-

Sun, Y., et al. (2021). Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement. ResearchGate. [Link]

-

PubChem. Vardenafil. [Link]

-

Reddy, V. V. (n.d.). Vajrala Venkata Reddy's research works. ResearchGate. [Link]

-

Reddy, G. M., et al. (2011). Development of a Micellar electrokinetic capillary chromatography method for the determination of three drugs employed in the erectile dysfunction therapy. ResearchGate. [Link]

-

PubChem. Vardenafil. [Link]

-

Phenomenex. (n.d.). USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014. [Link]

-

MicroSolv. (n.d.). Vardenafil (Levitra®) Analyzed with HPLC - AppNote. [Link]

- Monti, G. A., et al. (2011). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 49(S1), S10-S22.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 4. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]

- 8. CN107445964A - A kind of synthetic method of Vardenafil hydrochloric acid impurity - Google Patents [patents.google.com]

- 9. Vardenafil Analyzed with HPLC - AppNote [mtc-usa.com]

A Technical Guide to Vardenafil Oxopiperazine (CAS 448184-58-5): Synthesis, Characterization, and Control Strategies for Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of Vardenafil Oxopiperazine (CAS No. 448184-58-5), a known process-related impurity identified during the bulk synthesis of Vardenafil hydrochloride.[1][2][3] Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[] The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, spectral characterization, analytical detection, and regulatory considerations for this compound. The protocols and insights provided herein are synthesized from peer-reviewed literature and established regulatory frameworks to ensure scientific integrity and practical applicability.

Introduction: The Imperative of Impurity Profiling

The development of a robust and safe pharmaceutical product hinges on a thorough understanding of its impurity profile. Process-related impurities, which arise during the manufacturing process, must be identified, characterized, and controlled to levels that are demonstrated to be safe. This compound has been identified as one such impurity in the synthesis of Vardenafil.[1][2][3] Its structure is closely related to the parent API, differing in the substituent on the sulfonyl group.

This guide elucidates the likely formation pathway of this impurity, provides detailed protocols for its laboratory-scale synthesis to be used as a reference standard, outlines its spectral characterization, and details a validated analytical methodology for its detection and quantification. Furthermore, it discusses the regulatory landscape for impurity qualification, providing a framework for assessing its potential risk.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 2-(2-ethoxy-5-((3-oxopiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1][2][5]triazin-4(3H)-one[6]

-

CAS Number: 448184-58-5[6]

-

Molecular Formula: C₂₁H₂₆N₆O₅S[7]

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₆O₅S | [7] |

| Molecular Weight | 474.54 g/mol | [7][8] |

| Appearance | (Likely a solid, specific data not published) | - |

| Protonated Molecular Ion (M+H)⁺ | m/z 475.3 | [3] |

Genesis of the Impurity: Synthesis and Formation Pathway

This compound is understood to be a process-related impurity, not a degradation product formed under normal storage conditions.[2][3] Its formation is logically traced back to the reaction of a key intermediate in the Vardenafil synthesis pathway with an unintended reactant.

The primary synthesis route for Vardenafil involves the reaction of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][5]triazin-2-yl)-benzenesulfonyl chloride with N-ethylpiperazine.[8][9] this compound is formed when this same sulfonyl chloride intermediate reacts with oxopiperazine instead.[3] The source of oxopiperazine in the reaction mixture is not explicitly detailed in the literature but could potentially arise from side reactions or as a contaminant in the starting materials or solvents under acidic conditions, which are noted to favor its formation.[3]

Caption: Formation pathway of Vardenafil vs. This compound impurity.

Reference Standard Synthesis Protocol

The ability to synthesize and isolate pure this compound is paramount for its use as a reference standard in analytical method development, validation, and routine quality control. The following protocol is based on the synthetic route described by Reddy et al. and is intended for laboratory-scale preparation.[3]

Causality: The protocol follows a standard nucleophilic acyl substitution mechanism, where the amine of oxopiperazine attacks the electrophilic sulfur of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. Methanol is used as a polar solvent to facilitate the dissolution of the reactants.

Materials and Reagents

-

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][5]triazin-2-yl)-benzenesulfonyl chloride (Vardenafil Intermediate 9)

-

Oxopiperazine

-

Methanol (Anhydrous)

-

Triethylamine (or other suitable non-nucleophilic base)

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Hexane

-

Silica Gel (for column chromatography)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the Vardenafil sulfonyl chloride intermediate (1.0 eq) in anhydrous methanol.

-

Addition of Reactants: To the stirred solution, add oxopiperazine (approx. 1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product should be purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol (e.g., 0-5% gradient), is typically effective for separating the product from unreacted starting materials and byproducts.

-

Isolation and Characterization: Combine the pure fractions (as identified by TLC/HPLC), evaporate the solvent, and dry the resulting solid under high vacuum. The final product should be a solid. Characterize the isolated compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Spectral Characterization

Accurate structural elucidation is non-negotiable. The following data, derived from published literature, provides the basis for the identification of this compound.[3]

Mass Spectrometry (MS)

Mass spectral analysis is a primary tool for confirming molecular weight.

-

Expected Protonated Ion (ESI+): [M+H]⁺ = 475.3 m/z[3]

-

Expected Sodium Adduct: [M+Na]⁺ = 497.3 m/z[3]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides definitive structural information. Based on the description by Reddy et al., the following key signals are expected (spectrum run in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):[3]

| Chemical Shift (δ) Range (ppm) | Multiplicity | Proton Assignment | Inferred Structural Moiety |

| 7.38 - 7.95 | Multiplets | 3H | Aromatic Protons |

| 4.19 - 4.24 | Multiplet (q) | 2H | -O-CH₂ -CH₃ |

| 3.52 | Singlet | 2H | -CO-CH₂ -N- |

| 3.22 - 3.30 | Multiplet | 4H | -N-CH₂ -CH₂ -NH- |

| 2.83 | Singlet (t) | 2H | Imidazotriazinone Ring Propyl-CH₂ |

| 2.48 | Singlet | 3H | Imidazotriazinone Ring CH₃ |

| 1.69 - 1.78 | Multiplet | 2H | Propyl -CH₂-CH₂ -CH₃ |

| 1.32 | Triplet | 3H | -O-CH₂-CH₃ |

| 0.92 | Triplet | 3H | Propyl -CH₂-CH₂-CH₃ |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer field strength used.

Analytical Method for Detection and Quantification

A validated, stability-indicating analytical method is required to control this compound in the Vardenafil API. The following Ultra-Performance Liquid Chromatography (UPLC) method is adapted from established methods for Vardenafil and its related substances and is suitable for this purpose.[10]

Causality and Self-Validation: This method utilizes reversed-phase chromatography, which is ideal for separating molecules of varying polarity like Vardenafil and its impurities. The gradient elution allows for the separation of closely eluting peaks, ensuring specificity. A photodiode array (PDA) detector is used to confirm peak purity and identity by comparing UV spectra against a reference standard. The method's validity is confirmed through system suitability tests (e.g., resolution, tailing factor) before any sample analysis.

Caption: UPLC analytical workflow for this compound impurity quantification.

Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides high resolution and efficiency for separating closely related compounds. |

| Mobile Phase A | 20 mM Ammonium Bicarbonate, pH 5.0 | Buffered aqueous phase to ensure consistent peak shape and retention. |

| Mobile Phase B | Acetonitrile | Organic modifier for eluting compounds from the reversed-phase column. |

| Gradient Program | Time 0: 95% A; Time 10: 40% A; Time 12: 95% A | A representative gradient designed to resolve Vardenafil from potential impurities. Must be optimized. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID UPLC column to ensure optimal performance. |

| Column Temp. | 40 °C | Improves peak shape and ensures reproducible retention times. |

| Detection | PDA at 245 nm | Wavelength suitable for detecting the chromophore present in Vardenafil and its impurities.[11] |

| Injection Volume | 2 µL | Standard volume for UPLC systems to prevent peak distortion. |

| Diluent | Acetonitrile/Water (50:50) | A common diluent that is compatible with the mobile phase. |

System Suitability and Validation

-

Specificity: The method's specificity must be demonstrated through forced degradation studies of Vardenafil.[10] The this compound peak should be well-resolved from Vardenafil and other degradation products (Resolution > 2.0).

-

Linearity: A linear relationship between the peak area and concentration of the this compound reference standard should be established over a relevant range (e.g., from the reporting threshold to 120% of the specification limit).

-

Accuracy & Precision: Determined by analyzing spiked samples of Vardenafil API with known amounts of the impurity reference standard.

-

Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. This must be at or below the reporting threshold.

Regulatory Context and Impurity Qualification

The mere presence of an impurity does not preclude drug approval; however, its level must be controlled and justified from a safety perspective. As this compound is not a known human metabolite, its acceptable limit in the final API is governed by regulatory guidelines such as ICH Q3A(R2).[2]

Identification and Reporting Thresholds

For a drug like Vardenafil with a maximum daily dose likely between 10 mg and 100 mg, the ICH Q3A thresholds are typically:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% or 1.0 mg total daily intake (whichever is lower)

Any impurity found at or above the identification threshold must be structurally characterized. Any impurity at or above the qualification threshold requires safety data to justify its proposed specification limit in the API.[12][13]

The Qualification Process

Since specific toxicological data for this compound is not publicly available, its presence above the qualification threshold would trigger the need for a comprehensive safety assessment.[5][14] The qualification process involves acquiring and evaluating data to establish the biological safety of the impurity at the proposed level.[13][15]

Strategies for Qualification:

-

Literature Review: A thorough search for any existing toxicological data on this compound or structurally similar compounds.

-

Metabolic Studies: Determining if the impurity is also a metabolite of the parent drug in humans or animals. If it is a significant metabolite, it is generally considered qualified.[12]

-

Genotoxicity Testing: As a first step in toxicological assessment, a bacterial reverse mutation assay (Ames test) is typically required to assess mutagenic potential.

-

General Toxicity Studies: If the impurity is not a metabolite and shows no genotoxic potential, a general toxicity study in one species (typically a rodent) for a minimum of 14 days may be required to qualify it.[5]

The goal is to establish a No-Observed-Adverse-Effect Level (NOAEL) for the impurity, which can then be used to justify a safe specification limit in the Vardenafil API.

Conclusion and Recommendations

This compound is a critical process-related impurity in the synthesis of Vardenafil that demands rigorous control. This guide has provided a comprehensive framework for understanding its formation, synthesis, characterization, and analytical control.

Key Recommendations for Drug Development Professionals:

-

Process Optimization: Manufacturing processes for Vardenafil should be optimized to minimize the formation of the key sulfonyl chloride intermediate's reaction with any contaminating oxopiperazine.

-

Reference Standard: An in-house synthesis and qualification of a this compound reference standard is essential for accurate analytical monitoring.

-

Method Validation: The analytical method used for API release must be fully validated according to ICH guidelines to demonstrate it is capable of accurately and precisely quantifying this compound at the required levels.

-

Regulatory Strategy: A clear regulatory strategy should be in place. If levels of this impurity exceed the ICH qualification threshold, a data package to establish its biological safety will be required for submission to regulatory authorities like the FDA and EMA.[2][12]

By adhering to these principles of scientific integrity and regulatory compliance, developers can ensure the quality and safety of Vardenafil API, ultimately protecting patient health.

References

-

Reddy, V.V., Rao, M.V.N.B., Reddy, G.M., Mukkanti, K., & Reddy, G.M. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(24), 3513-3523. Available from: [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. EMA. Available from: [Link]

-

Taylor & Francis Online. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Available from: [Link]

-

U.S. Food and Drug Administration. (2010). Pharmacology/Toxicology Review and Evaluation for NDA 200-179 (Staxyn). Available from: [Link]

-

Kakumani, K., Chimalakonda, K., Yarram, R., & Khagga, M. (2012). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 3, 59-66. Available from: [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Available from: [Link]

-

European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. EMA. Available from: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Vardenafil. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]

-

European Medicines Agency. (2024). Reflection paper on qualification of non-mutagenic impurities. EMA. Available from: [Link]

- Google Patents. (2013). WO2013075680A1 - A method for the preparation and isolation of salts of vardenafil with acids.

-

Pharmaffiliates. (n.d.). Vardenafil-impurities. Available from: [Link]

-

Pharmaffiliates. (n.d.). This compound (Impurity). Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

SynZeal. (n.d.). This compound | 448184-58-5. Available from: [Link]

- Google Patents. (2016). CN106008524A - Preparation method for vardenafil impurities.

-

Chinese Pharmaceutical Journal. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Available from: [Link]

- Google Patents. (2016). US20160311827A1 - The method for manufacturing of vardenafil and its salts.

-

PubChem. (n.d.). Vardenafil. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A Process For Preparing Vardenafil Hydrochloride Trihydrate [quickcompany.in]

- 7. CN106008524A - Preparation method for vardenafil impurities - Google Patents [patents.google.com]

- 8. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 9. WO2013075680A1 - A method for the preparation and isolation of salts of vardenafil with acids - Google Patents [patents.google.com]

- 10. EMA Issues Paper On Qualifying Non-Mutagenic Impurities For Drug Toxicological Safety [drugdiscoveryonline.com]

- 11. Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets [journal11.magtechjournal.com]

- 12. fda.gov [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Vardenafil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

A Technical Guide to Vardenafil Oxopiperazine: Physicochemical Properties and Analytical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, Vardenafil enhances the erectile response to sexual stimulation, making it a cornerstone therapy for erectile dysfunction.[1][3] The synthesis and manufacturing of any active pharmaceutical ingredient (API) like Vardenafil is a complex process where related substances and impurities can arise.[4] Vardenafil oxopiperazine is one such related substance, identified during the bulk synthesis of Vardenafil hydrochloride trihydrate.[3][4] The rigorous identification, characterization, and control of such impurities are mandated by regulatory bodies to ensure the safety, quality, and efficacy of the final drug product. This guide provides an in-depth technical overview of this compound, focusing on its core physicochemical properties and the analytical methodologies required for its definitive characterization.

Core Physicochemical Properties

The fundamental identity of a chemical entity is established by its molecular formula and weight. These parameters are critical for all subsequent analytical and toxicological assessments.

Molecular Structure and Formula

This compound is structurally similar to the parent Vardenafil molecule, with a key modification in the piperazine moiety. Its IUPAC name is 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][3][5][6]triazin-4-one.[5][7] This structural modification results in a distinct chemical entity with its own unique properties.

Molecular Weight and Formula

The molecular formula and weight of this compound have been consistently reported across multiple chemical databases and suppliers.[5][6][8][9] These values are summarized in the table below for clarity and easy reference.

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆N₆O₅S | PubChem, GSRS, Pharmaffiliates[5][6][8] |

| Average Molecular Weight | 474.53 g/mol | Pharmaffiliates, US Biological[8][9] |

| 474.54 g/mol | Global Substance Registration System[6] | |

| Monoisotopic Mass | 474.16853912 Da | PubChem[5] |

| CAS Number | 448184-58-5 | PubChem, Pharmaffiliates[5][8] |

Synthesis and Formation Pathway

Understanding the synthetic origin of an impurity is crucial for developing control strategies during API manufacturing. This compound is typically formed from a key intermediate in the Vardenafil synthesis.

The synthesis involves the condensation of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][3][5][6]triazin-2-yl)-benzenesulfonyl chloride with oxopiperazine.[4] This reaction highlights how the presence of oxopiperazine as a potential starting material or contaminant can lead to the formation of this specific impurity.

Caption: Synthetic pathway for this compound.

Analytical Characterization Methodologies

A multi-technique approach is essential for the unambiguous identification, structural elucidation, and quantification of pharmaceutical impurities. The methodologies described below form a self-validating system for the comprehensive analysis of this compound.

Integrated Analytical Workflow

The characterization of a reference standard for an impurity like this compound follows a logical progression from establishing molecular identity to confirming detailed structure and assessing purity.

Caption: Workflow for impurity identification and qualification.

Protocol 1: Molecular Weight Verification by LC-MS/MS

Expertise & Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for confirming the molecular weight of trace-level impurities.[10] The initial MS scan provides the mass of the parent ion, while the MS/MS fragmentation pattern provides structural information that can be used to differentiate it from related analogs.[11]

Methodology:

-

Sample Preparation: Prepare a 10 µg/mL solution of this compound reference material in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan (MS1) to detect the parent ion, followed by a product ion scan (MS2) of the primary peak.

-

Expected Result: A protonated molecular ion [M+H]⁺ at m/z 475.3.[4] The fragmentation pattern should be consistent with the proposed structure, distinguishing it from Vardenafil (m/z 489.3).[12]

-

Protocol 2: Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: While MS provides molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing definitive structural elucidation by mapping the carbon-hydrogen framework of the molecule.[11][13]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments (e.g., COSY, HSQC) as needed to resolve complex spin systems and confirm assignments.

-

-

Spectral Interpretation:

-

¹H NMR: Expect characteristic signals for the ethoxy, propyl, and methyl groups. The aromatic protons and the distinct protons of the oxopiperazine ring should also be identifiable. For instance, multiplets for oxopiperazine protons are expected around δ 3.22–3.30 and a singlet around δ 3.52.[4] A deuterium-exchangeable singlet corresponding to the amide NH is also a key feature.[4]

-

¹³C NMR: The carbon spectrum should account for all 21 unique carbon atoms in the structure.

-

Protocol 3: Purity Assessment by HPLC-UV

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for assessing the purity of APIs and their related substances.[14] The method's robustness and precision make it ideal for quality control applications.

Methodology:

-

System: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions (based on USP monograph for Vardenafil): [14]

-

Column: L1 packing (C18), 5 µm, 250 x 3.0 mm.

-

Mobile Phase A: Phosphate buffer.

-

Mobile Phase B: Acetonitrile.

-

Elution: Gradient program.

-

Detection Wavelength: 242 nm.

-

Flow Rate: 0.5 mL/min.

-

-

Analysis:

-

Inject a known concentration of the this compound standard.

-

Calculate the area percent of the main peak relative to any other detected peaks to determine purity. The system must meet suitability requirements for resolution and tailing factor as defined in relevant pharmacopeial methods.[14]

-

Conclusion

This compound is a well-characterized related substance of the API Vardenafil. Its definitive identification relies on the precise determination of its molecular formula (C₂₁H₂₆N₆O₅S) and molecular weight (approx. 474.5 g/mol ).[5][6] The application of a suite of orthogonal analytical techniques, including mass spectrometry for molecular weight verification, NMR for structural elucidation, and HPLC for purity assessment, provides a robust and self-validating framework for its characterization. This technical guide provides the foundational data and validated methodologies essential for researchers and drug development professionals engaged in the quality control and regulatory submission of Vardenafil-containing products.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. This compound. U.S. Food and Drug Administration. [Link]

-

Pharmaffiliates. Vardenafil-impurities. [Link]

-

Reddy, V.V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42:3513–3523. [Link]

-

U.S. Food and Drug Administration. Levitra (vardenafil HCl) Access Data. [Link]

-

Poon, G.K., et al. (2010). Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods, 2(6), 725-731. [Link]

-

Pharmaffiliates En. This compound-D6 (Impurity). [Link]

-

mzCloud. This compound. [Link]

-

Lee, J.H., et al. (2008). Determination of analogs of sildenafil and vardenafil in foods by column liquid chromatography with a photodiode array detector, mass spectrometry, and nuclear magnetic resonance spectrometry. Journal of AOAC International, 91(3), 580-588. [Link]

-

SynZeal. Vardenafil EP Impurity C. [Link]

-

Veeprho. Vardenafil Impurity 1. [Link]

-

Taylor & Francis Online. Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. [Link]

-

SciELO. A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical formulations. [Link]

-

ResearchGate. Structure determination of new analogues of vardenafil and sildenafil in dietary supplements. [Link]

-

Phenomenex. USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18. [Link]

-

ResearchGate. Synthesis of Vardenafil analogue and its activity evaluation in vivo. [Link]

-

SynZeal. This compound. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C21H26N6O5S | CID 135565824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. mzCloud – this compound [mzcloud.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. usbio.net [usbio.net]

- 10. Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple q ... - Analytical Methods (RSC Publishing) DOI:10.1039/B9AY00112C [pubs.rsc.org]

- 11. Determination of analogs of sildenafil and vardenafil in foods by column liquid chromatography with a photodiode array detector, mass spectrometry, and nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. phenomenex.com [phenomenex.com]

A Technical Guide to Vardenafil Oxopiperazine: Formation, Analysis, and Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is a cornerstone in the treatment of erectile dysfunction.[1][2][3] The purity of its active pharmaceutical ingredient (API) is paramount to ensure patient safety and therapeutic efficacy. This technical guide provides an in-depth examination of vardenafil oxopiperazine, a key process-related impurity identified during the bulk synthesis of vardenafil.[1][4] We will explore its chemical genesis, robust analytical methodologies for its detection and quantification, and strategies for its control, all within the framework of international regulatory standards. This document is intended to serve as a critical resource for scientists and professionals engaged in the development, manufacturing, and quality control of vardenafil.

The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

In the landscape of pharmaceutical development, the control of impurities is not merely a quality benchmark but a critical safety requirement. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines to manage impurities in new drug substances.[5][6][7][8] The ICH Q3A(R2) guideline, for instance, mandates the identification and characterization of any impurity present above a specified threshold, which is typically 0.10% for most APIs.[6][8]

Impurities can be classified as organic, inorganic, or residual solvents.[8][9] Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of particular concern as they can be structurally similar to the API and may possess undesirable pharmacological or toxicological properties.[6][8] this compound falls into this category as a process-related impurity, meaning it arises during the synthesis of vardenafil.[1][4] A thorough understanding of such impurities is essential for developing a robust manufacturing process and ensuring the final product's safety and quality.

This compound: A Closer Look

Chemical Identity and Formation Pathway

This compound is an oxidized derivative of vardenafil. Its formation involves the oxidation of the piperazine ring, a key structural moiety in the vardenafil molecule. This transformation is believed to occur during the synthesis process, potentially influenced by the presence of oxidizing agents or specific reaction conditions.[1] The structural difference, though seemingly minor, can significantly alter the molecule's physicochemical properties, including its polarity and potential biological activity.

The proposed pathway for the formation of this compound suggests an oxidation reaction on the piperazine ring of the vardenafil molecule.[1] This reaction introduces a carbonyl group, converting the piperazine to an oxopiperazine moiety.

Caption: Proposed formation pathway of this compound from Vardenafil.

Physicochemical Properties

The introduction of a carbonyl group in the piperazine ring increases the polarity of this compound compared to the parent vardenafil molecule. This difference in polarity is a key factor that enables its separation and quantification using chromatographic techniques.

| Property | Vardenafil | This compound | Rationale for Difference |

| Molecular Formula | C₂₃H₃₂N₆O₄S[2] | C₂₁H₂₆N₆O₅S[10] | Loss of an ethyl group and addition of oxygen. |

| Molecular Weight | 488.6 g/mol | 474.53 g/mol [10] | Reflects the change in atomic composition. |

| Polarity | Less Polar | More Polar | The added carbonyl group increases polarity. |

| Chromatographic Behavior | Longer retention time on reverse-phase HPLC | Shorter retention time on reverse-phase HPLC | Due to increased polarity, it interacts less with the non-polar stationary phase. |

Analytical Strategies for Detection and Quantification

A robust and validated analytical method is crucial for the accurate detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose, often coupled with UV or mass spectrometry detectors.[11][12][13][14]

High-Performance Liquid Chromatography (HPLC) Method

A well-developed reverse-phase HPLC method can effectively separate vardenafil from its impurities, including this compound. The choice of a C18 column is common due to its ability to separate compounds based on their hydrophobicity.[11][12]

3.1.1 Rationale for Method Parameters

-

Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides good retention and separation of the relatively non-polar vardenafil and its more polar impurities.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[14] The gradient allows for the efficient elution of both the polar impurities and the less polar API in a single run.

-

Detection: UV detection is suitable as both vardenafil and its impurities possess chromophores that absorb in the UV spectrum. A detection wavelength of around 245 nm is often used.[14]

3.1.2 Detailed HPLC Protocol

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

-

Sample Preparation:

-

Accurately weigh and dissolve the vardenafil drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

-

Sonicate if necessary to ensure complete dissolution.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.8 g/L Ammonium Acetate in Water:Acetonitrile (90:10)[14] |

| Mobile Phase B | 0.8 g/L Ammonium Acetate in Water:Acetonitrile (10:90)[14] |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 35 | |

| 40 | |

| 45 | |

| Flow Rate | 1.0 mL/min[14] |

| Column Temperature | 40 °C[14] |

| Detection Wavelength | 245 nm[14] |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Structural Confirmation

For unambiguous identification, especially during method development and impurity characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[13][15] The mass spectrometer provides molecular weight information, which can confirm the identity of the impurity. For this compound, a specific mass-to-charge ratio (m/z) corresponding to its molecular weight would be expected. The mass transitions for vardenafil are often identified as m/z 489 ⟶ 151 and m/z 489 ⟶ 312.[13][15][16]

Caption: A typical workflow for the analysis of vardenafil impurities.

Control and Mitigation Strategies

Understanding the formation pathway of this compound is the first step toward controlling its presence in the final drug substance. Since it is a process-related impurity, its formation can be minimized by optimizing the manufacturing process. Key strategies include:

-

Control of Raw Materials: Ensuring the purity of starting materials and reagents is crucial to prevent the introduction of potential oxidizing agents.

-

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and the presence of catalysts can disfavor the oxidation reaction that leads to the formation of this compound.

-

Purification Processes: Implementing effective purification steps, such as recrystallization or chromatography, at the final stages of API manufacturing can effectively remove this compound to levels that comply with regulatory requirements.

Conclusion

This compound is a significant process-related impurity in the synthesis of vardenafil. Its effective control is a testament to a well-understood and robust manufacturing process. This guide has provided a comprehensive overview of its formation, analytical detection, and strategies for its mitigation. By employing rigorous analytical methods and optimizing synthetic and purification processes, pharmaceutical manufacturers can ensure that vardenafil drug products meet the highest standards of quality and safety, ultimately protecting patient health.

References

-

Reddy, V.V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Synthetic Communications, 42(23), 3513-3523. Available from: [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]

-

Taylor & Francis Online. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Available from: [Link]

-

International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]

-

YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Available from: [Link]

-

Kakumani, K., et al. (2014). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. Scientific Research Publishing. Available from: [Link]

-

A Comprehensive Stability Study of Vardenafil Using Quality by Design Approach. (n.d.). Available from: [Link]

-

ResearchGate. (n.d.). HR-MS DATA OF FORCED DEGRADATION STUDY IMPURITIES OF VARDENAFIL HCL. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Vardenafil. PubChem. Available from: [Link]

-

Al-Saeed, M., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. National Center for Biotechnology Information. Available from: [Link]

-

Zhou, Y., et al. (2016). Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets. Chinese Pharmaceutical Journal. Available from: [Link]

- Google Patents. (2016). CN106008524A - Preparation method for vardenafil impurities.

-

ResearchGate. (n.d.). Full scan product ion mass spectra and proposed fragmentations of (A) vardenafil, (B) sildenafil, (C) avanafil and (D) tadalafil. Available from: [Link]

-

ResearchGate. (n.d.). MS/MS spectrum of product ion for (a) vardenafil and (b) tadalafil in positive ion mode. Available from: [Link]

-

Pharmaffiliates. (n.d.). Vardenafil-impurities. Available from: [Link]

-

ResearchGate. (n.d.). High resolution mass spectra of the new vardenafil analogue, morphardenafil. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). Levitra (vardenafil HCl). Available from: [Link]

-

Yarbagi, K., et al. (2017). Identification, Method Development and Method Validation for the Process and Degradation Impurities of Vardenafil HCl by RP-UPLC and UPLC-TOF. International Journal of Pharmaceutical Sciences and Research, 8(1), 107-119. Available from: [Link]

-

ResearchGate. (n.d.). Summary of forced degradation. Available from: [Link]

-

Wang, H., et al. (2007). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. National Center for Biotechnology Information. Available from: [Link]

-

Blount, M.A., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). PubMed. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. jpionline.org [jpionline.org]

- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

- 9. youtube.com [youtube.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]

- 12. ijper.org [ijper.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets [journal11.magtechjournal.com]

- 15. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Vardenafil Oxopiperazine: A Technical Guide to its Origin, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of Vardenafil oxopiperazine, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Vardenafil. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its discovery, mechanism of formation, and methods for its synthesis, characterization, and quantification. This guide emphasizes the importance of understanding and controlling such impurities to ensure the quality, safety, and efficacy of the final drug product, in alignment with global regulatory standards.

Introduction: The Context of Vardenafil and its Impurities

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, Vardenafil enhances the erectile response to sexual stimulation, making it an effective treatment for erectile dysfunction.[1][2] The synthesis of Vardenafil is a multi-step process that can lead to the formation of various process-related impurities.[3] One such impurity, this compound, has been identified during the bulk drug synthesis of Vardenafil hydrochloride trihydrate.[3]

The control of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide.[4][5] The International Council for Harmonisation (ICH) has established guidelines, such as ICH Q3A(R2), that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6] Understanding the origin and characteristics of impurities like this compound is paramount for developing robust manufacturing processes and analytical methods to ensure the final drug product meets the required quality standards.

This guide will delve into the specifics of this compound, providing a detailed exploration of its chemical nature and significance.

Discovery and Origin of this compound

This compound is not a metabolite of Vardenafil. The primary metabolic pathway of Vardenafil in humans involves N-desethylation of the piperazine ring, leading to the formation of the M1 metabolite. In contrast, this compound is a process-related impurity, meaning it is formed during the chemical synthesis of the Vardenafil API.[3]

Its formation is attributed to a side reaction involving a key intermediate in the Vardenafil synthesis. Specifically, it arises from the condensation of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][4][6][7]triazin-2-yl)-benzenesulfonyl chloride with oxopiperazine.[7] The presence of oxopiperazine as a potential impurity in the starting materials or its in-situ formation can lead to the generation of this compound.

Diagram 1: Proposed Origin of this compound

Caption: Origin of this compound as a process impurity.

Synthesis and Characterization

The synthesis of this compound is crucial for its use as a reference standard in analytical method development and validation. The synthesis involves the reaction of the key intermediate, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][4][6][7]triazin-2-yl)-benzenesulfonyl chloride, with oxopiperazine.[7]

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles for sulfonamide formation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][4][6][7]triazin-2-yl)-benzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or methanol.

-

Addition of Oxopiperazine: To the stirred solution, add oxopiperazine (1.1 eq).

-

Base Addition: Add a suitable base, such as triethylamine (1.2 eq), to scavenge the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected data from these analyses are crucial for confirming the identity of the synthesized reference standard and for identifying the impurity in bulk Vardenafil samples.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the vardenafil core, the ethoxy, methyl, and propyl groups, as well as characteristic signals for the methylene protons of the oxopiperazine ring. A deuterium-exchangeable singlet corresponding to the amide NH function is also expected.[7] |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the oxopiperazine ring and the carbons of the imidazotriazinone core and the substituted phenyl ring. |

| Mass Spectrometry (MS) | The protonated molecular ion [M+H]⁺ is expected at m/z 475.53, corresponding to the molecular formula C₂₁H₂₆N₆O₅S.[8] |

Diagram 2: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in bulk Vardenafil and its pharmaceutical formulations are essential for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometric detection are the most common techniques employed for this purpose.[9][10]

UPLC-MS/MS Method

A sensitive and specific UPLC-MS/MS method can be developed and validated for the simultaneous determination of Vardenafil and its related substances, including this compound.

Table 2: Representative UPLC-MS/MS Parameters for Vardenafil Impurity Profiling

| Parameter | Typical Conditions |

| Column | C18 stationary phase (e.g., Acquity UPLC BEH C18, 1.7 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[11] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C[11] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transitions (MRM) | For Vardenafil: m/z 489 → 151.[12] For this compound: A specific precursor to product ion transition would need to be determined during method development. |

Diagram 3: Workflow for Impurity Analysis

Caption: General workflow for the analysis of Vardenafil impurities.

Toxicological Significance and Regulatory Context

For drug development professionals, it is crucial to:

-

Identify and Characterize: All potential impurities, including this compound.

-

Establish Control Strategies: Implement process controls to minimize the formation of impurities.

-

Validate Analytical Methods: Develop and validate sensitive and specific analytical methods for the detection and quantification of these impurities.

-

Set Specifications: Establish appropriate acceptance criteria for impurities in the drug substance and drug product based on safety data and regulatory guidelines.

Conclusion

This compound is a well-defined process-related impurity that can arise during the synthesis of Vardenafil. A thorough understanding of its origin, synthesis, and characterization is essential for pharmaceutical scientists and manufacturers. By employing robust analytical methodologies and adhering to regulatory guidelines for impurity control, the quality, safety, and efficacy of Vardenafil-containing drug products can be assured. This technical guide serves as a valuable resource for professionals involved in the development, manufacturing, and quality control of Vardenafil.

References

- Reddy, V. V., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug.

- The control of API impurities - A critical issue to the pharmaceutical industry. (n.d.). Pharma Focus Asia.

- ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency.

- ICH. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.

- Reddy, G. M., et al. (2012). Synthesis and Spectral Characterization of Related Substances of Vardenafil, an Erectile Dysfunction Drug. Taylor & Francis Online.

- 1 H NMR (a) and 13 C NMR (b) of O-propyl vardenafil.

- Al-Rasbi, S. A., et al. (2022). Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications. SAS Journal of Medicine, 8(2), 85-94.

- MS fragmentation of vardenafil (A), desethylvardenafil (B) and the new...

- Vardenafil. (n.d.). PubChem.

- MS and MS 2 spectra of Vardenafil ([M+H] + m/z 489.2281). Key fragment...

- Vardenafil synthesis - ChemicalBook. (n.d.).

- A Comparative Guide to Analytical Methods for Vardenafil Quantific

- ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. (n.d.).

- Vardenafil. (n.d.). Wikipedia.

- US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google P

- Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. (n.d.).

- Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation...

- HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Publishing. (n.d.).

- An Improved Synthetic Route for Preparative Process of Vardenafil | Request PDF. (2025).

- MS and MS 2 spectra of Vardenafil ([M+H] + m/z 489.2281). Key fragment...

- CN106008524A - Preparation method for vardenafil impurities - Google P

- Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegr

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).

- Isolation and identification of a novel vardenafil analogue, propoxy-vardenafil, found as an adulterant in a health supplement - PMC - NIH. (n.d.).

- Mass Spectrometry: Fragment

- Vardenafil-impurities | Pharmaffili

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Kakumani, K., et al. (2013). A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography. American Journal of Analytical Chemistry, 4(10), 23-31.

- USP Vardenafil Hydrochloride Assay and Organic Impurities on Gemini® 5 µm C18 and Gemini 5 µm NX-C18 AN-1014 - Phenomenex. (n.d.).

Sources

- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. oceanicpharmachem.com [oceanicpharmachem.com]

- 5. One moment, please... [fbpharmtech.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]

- 10. phenomenex.com [phenomenex.com]

- 11. Quantitative Analysis of Impurities in Vardenafil Hydrochloride Orally Disintegrating Tablets [journal11.magtechjournal.com]

- 12. saudijournals.com [saudijournals.com]

An In-depth Technical Guide to the Physicochemical Properties of Vardenafil Oxopiperazine

Abstract

Vardenafil oxopiperazine, a primary metabolite of the potent phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, plays a crucial role in the overall pharmacokinetic profile of the parent drug. A thorough understanding of its physicochemical properties is paramount for researchers, toxicologists, and drug development professionals. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, directly influencing its biological activity and safety profile. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, details robust analytical methodologies for its characterization, and discusses the profound implications of these properties in a pharmaceutical development context.

Introduction: The Significance of a Metabolite

Vardenafil is a highly selective inhibitor of PDE5, widely prescribed for the treatment of erectile dysfunction.[1] Following oral administration, Vardenafil undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzymes 3A4 and 3A5.[2] The major metabolic pathway involves the N-de-ethylation of the piperazine ring, leading to the formation of this compound, also known as N-desethyl vardenafil.[3][4] While the metabolite exhibits reduced PDE5 inhibitory activity compared to the parent compound, its substantial systemic exposure necessitates a complete characterization.

The physicochemical properties of a drug molecule or its major metabolites are foundational to modern drug development. They are the primary determinants of a compound's ability to be formulated into a stable and bioavailable dosage form and to effectively reach its target site in the body. This document serves as a technical resource, consolidating key data and methodologies pertinent to this compound.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent physicochemical analysis.

-

IUPAC Name: 2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][5][6][]triazin-4-one[8]

-

Molecular Formula: C₂₁H₂₆N₆O₅S[10]

-

Molecular Weight: 474.54 g/mol [10]

The structure of this compound is distinguished from its parent compound, Vardenafil, by the substitution of the N-ethyl group on the piperazine moiety with a carbonyl group, forming an oxopiperazine ring. This seemingly minor structural change has significant repercussions for the molecule's polarity, hydrogen bonding potential, and overall physicochemical behavior.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the critical physicochemical parameters of this compound. These values are essential for building predictive models of its in vivo behavior.

| Property | Value / Description | Significance in Drug Development |

| Molecular Weight | 474.54 g/mol [10] | Influences diffusion and transport across biological membranes. |

| Calculated LogP | 1.4 - 1.6[8][11] | Indicates moderate lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the piperazine N-H)[8] | Governs interactions with water and biological macromolecules, impacting solubility. |

| Hydrogen Bond Acceptors | 9 (from oxygen and nitrogen atoms)[8] | Influences solubility and potential for drug-receptor interactions. |

| Polar Surface Area (PSA) | 143 Ų[8] | A key indicator of drug transport characteristics and blood-brain barrier penetration potential. |

| Solubility | Data not widely published; expected to have pH-dependent aqueous solubility. | Critical for dissolution from a dosage form and subsequent absorption in the GI tract. |

| pKa | Data not widely published; predicted to have a basic pKa associated with the piperazine nitrogen. | Determines the ionization state at different physiological pH values, impacting solubility and absorption. |

Analytical Characterization: Methodologies and Protocols

Accurate and precise analytical methods are required to quantify and characterize this compound in various matrices, from bulk drug substance to biological fluids.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone technique for assessing the purity of this compound and for its quantification in pharmaceutical preparations and biological samples. A well-developed reversed-phase HPLC (RP-HPLC) method provides the necessary selectivity to separate the metabolite from the parent drug and other related substances.[5][12]

Expert Insight: The choice of a C18 stationary phase is standard for molecules of this polarity, offering a robust hydrophobic interaction mechanism. The mobile phase, a gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like acetonitrile, is critical. The acid suppresses the ionization of silanol groups on the silica support, improving peak shape, while the gradient elution ensures that compounds with differing polarities (like Vardenafil and its metabolite) are resolved efficiently within a reasonable run time.[12][13]

Protocol: RP-HPLC Method for Vardenafil and its Metabolites

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).[13]

-